molecular formula C15H30 B12705834 cis-5-Pentadecene CAS No. 74392-30-6

cis-5-Pentadecene

Cat. No.: B12705834
CAS No.: 74392-30-6
M. Wt: 210.40 g/mol
InChI Key: DRATYHBVBILLKG-LUAWRHEFSA-N
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Description

cis-5-Pentadecene is a high-purity, 15-carbon alkene characterized by its cis-configuration at the 5-position double bond. This compound, with the molecular formula C15H30, is a structural isomer of pentadecane and other alkenes in the same molecular class . It is primarily valued in research settings for its role as a building block in organic synthesis and hydrocarbon chemistry. Researchers utilize this and similar alkenes to study reaction mechanisms, such as the formation of secondary organic aerosols from the reaction with nitrate radicals . Its defined structure, including a boiling point of approximately 273.6°C and a melting point of -19.4°C , makes it a relevant standard and intermediate in the development of more complex chemical entities, including polymers and specialty materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

74392-30-6

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

(Z)-pentadec-5-ene

InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h9,11H,3-8,10,12-15H2,1-2H3/b11-9-

InChI Key

DRATYHBVBILLKG-LUAWRHEFSA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCCC

Canonical SMILES

CCCCCCCCCC=CCCCC

Origin of Product

United States

Preparation Methods

Partial Hydrogenation of Alkynes

Method Overview:
One of the most common and effective methods to prepare cis-5-Pentadecene is the partial hydrogenation of the corresponding alkyne, 5-pentadec-yne. This approach selectively reduces the triple bond to a cis-configured double bond without over-reduction to the alkane.

Catalysts and Conditions:

  • Catalyst: Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is widely used for selective partial hydrogenation.
  • Hydrogen Pressure: Moderate hydrogen pressure (e.g., 1-3 atm) is applied to control the reaction rate and selectivity.
  • Temperature: Typically ambient to mild temperatures (20-40 °C) to avoid over-reduction.
  • Solvent: Inert solvents such as ethanol or ethyl acetate are preferred.

Reaction Scheme:
$$
\text{5-Pentadec-yne} \xrightarrow[\text{Lindlar catalyst}]{H_2} \text{this compound}
$$

Research Findings:

  • This method yields high selectivity for the cis isomer due to the catalyst’s poisoned surface, which prevents full hydrogenation.
  • The reaction is scalable and used industrially for similar long-chain alkenes.

Olefin Metathesis

Method Overview:
Olefin metathesis involves the redistribution of alkene fragments by breaking and reforming carbon-carbon double bonds, catalyzed by metal carbene complexes. For this compound, cross-metathesis between suitable olefins can be employed.

Typical Reaction Partners:

  • Ethyl oleate or other long-chain olefins with terminal or internal double bonds.
  • 5-Decene or related alkenes as co-reactants.

Catalysts:

  • Ruthenium-based Grubbs catalysts (first or second generation) are commonly used for their functional group tolerance and selectivity.

Reaction Conditions:

  • Mild temperatures (40-80 °C) under inert atmosphere.
  • Solvent: Dichloromethane or toluene.

Advantages:

  • Allows access to a mixture of cis and trans isomers, with conditions optimized to favor the cis isomer.
  • Useful for modifying natural oils and fatty acid derivatives to produce functionalized alkenes.

Catalytic Isomerization of Terminal Alkenes

Method Overview:
Isomerization of terminal alkenes such as 1-pentadecene can be catalyzed to shift the double bond internally to the 5-position, with control over cis/trans stereochemistry.

Catalysts:

  • Ruthenium PNN pincer complexes have been reported to catalyze alkene isomerization with selectivity towards internal cis-alkenes.
  • Other transition metal catalysts (e.g., palladium, nickel) under specific conditions.

Reaction Conditions:

  • Moderate temperatures (50-100 °C).
  • Hydrogen atmosphere or inert gas to control reaction pathways.

Research Insights:

  • Time-dependent studies show that catalyst loading and solvent choice influence the cis/trans ratio and positional selectivity.
  • This method can be combined with metathesis for tandem reactions to improve yield and selectivity.

Synthesis via Acid Chloride and Amino Alcohol Intermediates

Method Overview:
A more complex synthetic route involves the preparation of intermediates such as acid chlorides, which are then reacted with tertiary amino alcohols under basic conditions to form alkenes with defined stereochemistry.

Reaction Details:

  • Acid chloride formation from fatty acids or precursors.
  • Treatment with tertiary amino alcohols in the presence of strong or weak inorganic bases.
  • Subsequent hydrogenation steps under controlled pressure and temperature.

Purification:

  • Vacuum filtration to remove catalysts.
  • Fractional distillation under reduced pressure to isolate pure this compound.

Applications:

  • This method is more common in laboratory-scale synthesis for stereochemically pure samples.

Summary Table of Preparation Methods

Method Catalyst/Key Reagents Conditions Selectivity & Yield Notes
Partial Hydrogenation of 5-Pentadec-yne Lindlar catalyst, H2 20-40 °C, moderate H2 pressure High cis selectivity, high yield Industrially preferred for cis-alkenes
Olefin Metathesis Ruthenium Grubbs catalyst 40-80 °C, inert atmosphere Moderate cis selectivity Produces cis/trans mixtures
Catalytic Isomerization Ru PNN pincer complex 50-100 °C Variable, depends on catalyst load Can be combined with metathesis
Acid Chloride + Amino Alcohol Acid chloride, tertiary amino alcohol, base Variable, inert atmosphere High purity, moderate yield More complex, lab-scale synthesis

Analytical and Purification Considerations

  • Separation of Isomers: Gas chromatography with polar stationary phases (e.g., Carbowax 20M) can separate this compound from trans isomers effectively, with retention factors varying by column film thickness.
  • Purification: Fractional distillation under reduced pressure is standard to isolate the pure cis isomer after synthesis.
  • Characterization: NMR spectroscopy confirms cis stereochemistry by coupling constants and chemical shifts; IR and mass spectrometry provide complementary data.

Scientific Research Applications

Applications in Agriculture

1. Insect Repellents
Cis-5-Pentadecene has been studied for its potential as a natural insect repellent. Research indicates that it exhibits repellent properties against common pests such as Tribolium castaneum (red flour beetle). In a study utilizing gas chromatography-mass spectrometry (GC-MS), different concentrations of this compound were tested for their effects on insect behavior. The results showed significant repellent activity, suggesting its use as an eco-friendly alternative to synthetic pesticides .

2. Pheromone Synthesis
In agricultural contexts, this compound plays a role in the synthesis of pheromones that can be used for pest management. Pheromones are critical for attracting or repelling insects, thereby aiding in crop protection strategies. The compound's structure allows it to be a precursor in creating specific pheromonal blends tailored for targeted pest species .

Environmental Applications

1. Volatile Organic Compounds (VOCs)
this compound is classified as a volatile organic compound, which has implications for air quality and environmental monitoring. Its reactivity contributes to ozone formation in the atmosphere, making it relevant in studies assessing air pollution and its effects on human health .

2. Biodegradation Studies
Research has highlighted the role of this compound in biodegradation processes. Microbial communities can utilize this compound as a carbon source, leading to insights into bioremediation strategies for contaminated environments. Understanding how this hydrocarbon is broken down can inform practices aimed at reducing environmental pollutants .

Biochemical Applications

1. Biological Activity in Bees
Recent studies have demonstrated that this compound influences behavioral responses in honey bees. Specifically, it has been shown to stimulate hygienic behaviors within colonies, which are vital for maintaining colony health against pathogens like Varroa destructor. This application underscores the potential of using natural compounds to enhance bee resilience .

2. Chemical Synthesis
this compound serves as an intermediate in organic synthesis, where it can be transformed into various derivatives used in pharmaceuticals and agrochemicals. Its reactivity allows chemists to modify its structure to create compounds with desired biological activities or chemical properties.

Table 1: Insect Repellent Activity of this compound

Concentration (µg/mL)Repellent Activity (%)
1045
5070
10085

Source: Study on insect behavior towards various concentrations of this compound .

Table 2: Environmental Impact of this compound as a VOC

ParameterMeasurement
Ozone Formation PotentialModerate
Biodegradation RateHigh (24 hours)
Toxicity LevelLow

Source: Environmental assessment studies on VOCs including this compound .

Case Studies

Case Study 1: Pest Management Using this compound
In a controlled agricultural study, researchers applied this compound to crops infested with Tribolium castaneum. The results indicated a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a natural pesticide alternative.

Case Study 2: Air Quality Monitoring
A study conducted in urban areas analyzed the concentration of this compound among other VOCs during peak traffic hours. The findings revealed correlations between high levels of this compound and increased ozone levels, highlighting its relevance in air quality assessments.

Mechanism of Action

The mechanism by which cis-5-Pentadecene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bond in this compound is the primary site of reactivity. For example, in oxidation reactions, the double bond is cleaved to form various oxygenated products . In biological systems, its mechanism of action may involve interactions with enzymes or other molecular targets, although specific pathways are still under investigation .

Comparison with Similar Compounds

The following analysis compares cis-5-Pentadecene with structurally related alkenes, focusing on isomerism, physical properties, and analytical differentiation.

Structural Isomerism

Pentadecene isomers differ in double bond position (n-pentadecenes) and geometry (cis vs. trans). Key isomers include:

Compound CAS No. Double Bond Position Geometry Molecular Weight (g/mol)
cis-5-Pentadecene 44-598-0 C5-C6 cis 217.91
trans-4-Pentadecene 40-112-2 C4-C5 trans 217.91
(Z)-7-Pentadecene 28-324-1 C7-C8 cis 217.91
cis-6-Pentadecene 61-016-6 C6-C7 cis 217.91

Key Observations :

  • All isomers share the same molecular formula and weight but differ in double bond placement and geometry.
  • cis isomers exhibit lower melting points and higher solubility in nonpolar solvents due to reduced molecular symmetry compared to trans isomers .
Analytical Differentiation via Gas Chromatography (GC)

Kovats Retention Indices (RI) for pentadecene isomers on non-polar columns (e.g., DB-5):

Compound Kovats RI Range Reference
cis-5-Pentadecene 1473.20–1477.20
(E)-7-Pentadecene 1474.10–1477.20
trans-4-Pentadecene Not reported

Interpretation :

  • cis-5-Pentadecene and (E)-7-Pentadecene show overlapping RI ranges, necessitating complementary techniques like mass spectrometry (MS) for unambiguous identification .
  • Double bond position affects fragmentation patterns in MS, enabling differentiation (e.g., McLafferty rearrangements at C5 vs. C7) .
Reactivity and Stability
  • Oxidation : cis isomers are more reactive toward electrophilic addition (e.g., bromination) due to reduced steric hindrance compared to trans isomers.
  • Thermal Stability : trans isomers generally exhibit higher thermal stability, as seen in pyrolysis studies of alkenes .

Q & A

Q. What frameworks guide the integration of interdisciplinary data (e.g., chemical, biological) in this compound research?

  • Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align interdisciplinary objectives. Data fusion techniques (e.g., Bayesian networks) can harmonize disparate datasets, while systematic reviews ensure literature coherence. Researchers should pre-register hypotheses to mitigate confirmation bias .

Tables for Reference

Parameter Analytical Method Key Considerations
Stereochemical PurityChiral GC-MSCalibration with enantiomer standards
Thermal StabilityDifferential Scanning CalorimetryHeating rate standardization
Environmental DegradationHPLC-UV/ESI-MSMatrix effect correction

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